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Compound of Interest

Compound Name: Tos-PEG22-Tos

Cat. No.: B1494357

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG22-Tos is a homobifunctional crosslinking reagent consisting of a 22-unit polyethylene
glycol (PEG) spacer flanked by two tosyl (tosylate) groups. The hydrophilic PEG chain
enhances solubility in aqueous media, a crucial property for biological applications. The tosyl
groups are excellent leaving groups for nucleophilic substitution reactions, making Tos-PEG22-
Tos a versatile tool for conjugating various nucleophiles such as amines and thiols. This
reagent is particularly valuable in the development of antibody-drug conjugates (ADCSs),
PROTACSs, and functionalized nanoparticles for targeted drug delivery.[1]

These application notes provide a comprehensive guide to the characterization of Tos-PEG22-
Tos and its conjugates, employing standard analytical techniques including Nuclear Magnetic
Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and
Mass Spectrometry (MS).

I. Physicochemical Properties and Handling

Structure:

Table 1: Physicochemical Properties of Tos-PEG22-Tos
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Property Value Reference
Molecular Weight Approximately 1251.5 g/mol [2]

White to off-white solid or General knowledge of PEG
Appearance ] _

viscous oll compounds

- Soluble in water, DMSO, DMF,
Solubility ) [3]
and chlorinated solvents

Store at -20°C, protected from General recommendation for
Storage ]
moisture PEG reagents

Handling Precautions:

Tos-PEG22-Tos is sensitive to moisture. It is recommended to handle the reagent under an
inert atmosphere (e.g., argon or nitrogen) and to use anhydrous solvents to prevent hydrolysis
of the tosyl groups.

Il. Analytical Characterization Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the structure and purity of Tos-
PEG22-Tos. Both 'H and 3C NMR are essential for a complete characterization.[4]

Protocol 1: *H NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of Tos-PEG22-Tos in 0.5-0.7 mL of deuterated
chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-ds).

e Instrument Parameters (400 MHz Spectrometer):
o Pulse Program: Standard single pulse
o Number of Scans: 16-64
o Relaxation Delay: 1-2 seconds

o Acquisition Time: 3-4 seconds

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.bldpharm.com/products/35164-96-6.html
https://www.medchemexpress.com/tos-peg22-tos.html?locale=ko-KR
https://www.benchchem.com/product/b1494357?utm_src=pdf-body
https://www.benchchem.com/product/b1494357?utm_src=pdf-body
https://www.benchchem.com/product/b1494357?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9893458/
https://www.benchchem.com/product/b1494357?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1494357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction.
Reference the spectrum to the residual solvent peak (CDCls: 8 7.26 ppm; DMSO-ds: & 2.50

ppm).

Table 2: Expected *H NMR Chemical Shifts for Tos-PEG22-Tos (lllustrative)

Chemical Shift (5, Lo Integration
Protons Multiplicity .
ppm) (Relative)
Aromatic protons
7.80 Doublet 4H
(ortho to SO2)
Aromatic protons
7.35 Doublet 4H
(meta to SO2)
-CH:z- adjacent to tosyl )
4.16 Triplet 4H
group (TsO-CHz-)
PEG backbone (-O- )
3.64 Singlet ~84H
CH2-CH2-0-)
-CH2- adjacent to the )
3.69 Triplet 4H
above methylene
Methyl protons of tosyl
P Y 2.45 Singlet 6H

group

Note: The chemical shifts are illustrative and can vary slightly based on the solvent and
instrument.[5]

Protocol 2: 13C NMR Spectroscopy

o Sample Preparation: Dissolve 20-30 mg of Tos-PEG22-Tos in 0.5-0.7 mL of CDClIs or
DMSO-ds.

e Instrument Parameters (100 MHz Spectrometer):
o Pulse Program: Proton-decoupled

o Number of Scans: 1024-4096
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o Relaxation Delay: 2-5 seconds

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction.
Reference the spectrum to the solvent peak (CDCls: & 77.16 ppm; DMSO-de: & 39.52 ppm).

Table 3: Expected 3C NMR Chemical Shifts for Tos-PEG22-Tos (lllustrative)

Carbon Atom Chemical Shift (6, ppm)
Aromatic C (quaternary, attached to S) 145.0

Aromatic C (quaternary, attached to CHs) 133.0

Aromatic CH (ortho to SO2) 130.0

Aromatic CH (meta to SO2) 128.0

PEG backbone (-O-CH2-CH2-0-) 70.5

-CH:- adjacent to tosyl group (TsO-CHz-) 69.2

-CH:- adjacent to the above methylene 68.7

Methyl C of tosyl group 21.6

Note: These are approximate chemical shifts and can be influenced by the solvent and
concentration.

B. High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of Tos-PEG22-Tos and to monitor the progress of
conjugation reactions. A reversed-phase column is typically employed.

Protocol 3: Reversed-Phase HPLC
e Instrumentation: HPLC system with a UV detector.
e Column: C18 column (e.g., 4.6 x 150 mm, 5 um).

e Mobile Phase:
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o A: 0.1% Trifluoroacetic acid (TFA) in water

o B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

o Gradient: A linear gradient from 30% to 90% B over 20 minutes is a good starting point.
e Flow Rate: 1.0 mL/min.
o Detection: UV at 254 nm (for the tosyl group).

o Sample Preparation: Dissolve the sample in the initial mobile phase composition at a
concentration of approximately 1 mg/mL.

Table 4: lllustrative HPLC Data for Tos-PEG22-Tos

Compound Retention Time (min) Purity (%)
Tos-PEG22-Tos 15.8 >95
Hydrolyzed PEG 12.5

Note: Retention times are highly dependent on the specific HPLC system, column, and
gradient conditions.

C. Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of Tos-PEG22-Tos and its
conjugates. Both Electrospray lonization (ESI) and Matrix-Assisted Laser Desorption/lonization
(MALDI) can be used.

Protocol 4: LC-MS (ESI)

 Instrumentation: Couple the HPLC system (as described in Protocol 3) to an ESI mass
spectrometer.

e |onization Mode: Positive ion mode.

e Mass Range: Scan from m/z 300 to 2000.
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o Data Analysis: The expected m/z value for the sodiated adduct [M+Na]* of Tos-PEG22-Tos
is approximately 1274.5.

Protocol 5: MALDI-TOF MS
e Matrix: a-Cyano-4-hydroxycinnamic acid (CHCA) is a common matrix for PEG analysis.

o Sample Preparation: Mix the sample solution (in a suitable volatile solvent like acetonitrile)
with the matrix solution on the MALDI target plate and allow it to dry.

o Analysis: Acquire the spectrum in positive ion mode. A series of peaks separated by 44 Da
(the mass of an ethylene glycol unit) will be observed, centered around the average
molecular weight.

Table 5: lllustrative Mass Spectrometry Data for Tos-PEG22-Tos

Technique lon Expected m/z
LC-MS (ESI) [M+Na]* ~1274.5
MALDI-TOF MS [M+Na]* (peak of distribution) ~1274.5

Note: The observed m/z may correspond to different adducts (e.g., [M+K]*).

lll. Application: Bioconjugation and Characterization

A common application of Tos-PEG22-Tos is the conjugation of a therapeutic payload to a
targeting moiety, such as an antibody.

Workflow for Antibody-Payload Conjugation:
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Caption: Workflow for the synthesis and characterization of an Antibody-Drug Conjugate (ADC)
using Tos-PEG22-Tos.

Characterization of the Conjugate:

o LC-MS: To determine the drug-to-antibody ratio (DAR). The mass of the conjugate will
increase with the number of attached drug-linker moieties.

o SDS-PAGE: To visualize the increase in molecular weight and assess the purity of the
conjugate.

o UV-Vis Spectroscopy: To quantify the concentration of both the antibody (at 280 nm) and the
payload (if it has a distinct absorbance).

IV. Hypothetical Signaling Pathway Application

Tos-PEG22-Tos can be used to link a signaling inhibitor to a cell-surface receptor-targeting
antibody, thereby delivering the inhibitor specifically to cancer cells overexpressing that
receptor.

Diagram of Targeted Inhibition of a Kinase Pathway:
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Caption: Targeted delivery of a kinase inhibitor to a cancer cell via an antibody-PEG-drug

conjugate.

V. Conclusion

The characterization of Tos-PEG22-Tos and its bioconjugates requires a multi-faceted
analytical approach. NMR spectroscopy is indispensable for structural verification and purity
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assessment of the linker itself. HPLC provides a robust method for monitoring reaction
progress and determining the purity of the final conjugate. Mass spectrometry is essential for
confirming the molecular weight and, in the case of protein conjugates, for determining the
extent of modification. The protocols and illustrative data presented here serve as a
comprehensive guide for researchers and drug development professionals working with this
versatile crosslinking reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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labeled-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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